D-threo-Dihydrosphingosine
Description
D-threo-Dihydrosphingosine (C₁₈H₃₉NO₂), also known as D-threo-Sphinganine, is a bioactive sphingolipid with a molecular weight of 301.51 g/mol (CAS: 6036-86-8) . It is synthesized with high purity (>99%) and exists as a solid, soluble in chloroform, ethanol, methanol, and DMSO . Its stereochemical configuration—(2R,3R)—distinguishes it from other diastereomers (e.g., erythro or L-threo forms) . This compound is widely used in lipidomics and sphingolipid metabolism research due to its role as a precursor in ceramide biosynthesis . Notably, it is stored at −20°C to maintain stability .
Properties
IUPAC Name |
(2R,3R)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-56-5 | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-threo-Dihydrosphingosine involves several steps, including the introduction of the amino group and the formation of the diol. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions typically require a reducing agent such as sodium borohydride or lithium aluminum hydride and a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to be more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2-Aminooctadecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include ketones, aldehydes, simpler alcohols, amines, and various substituted derivatives.
Scientific Research Applications
Cancer Research Applications
Regulation of Cell Proliferation and Apoptosis
D-threo-Dihydrosphingosine has been identified as an inhibitor of the extracellular signal-regulated kinase (ERK) signaling pathway, which plays a crucial role in cell proliferation. Studies have demonstrated that this compound effectively blocks both growth factor- and G-protein-dependent activation of ERK, suggesting its potential as a pharmacological agent to inhibit smooth muscle cell proliferation .
In cancer models, this compound has been shown to induce apoptosis selectively in tumor cells. For instance, it was found that the compound inhibits mitogen-activated protein kinase (MAPK) activity, leading to programmed cell death in various solid tumor cell lines. The specificity of its action highlights its potential as a therapeutic agent in cancer treatment .
Mechanistic Insights into Cellular Signaling
Sphingolipid Metabolism and Signaling Pathways
This compound is involved in the metabolism of sphingolipids, which are critical regulators of cellular processes such as differentiation and apoptosis. Research indicates that it can be metabolized preferentially by enzymes within the sphingolipid biosynthetic pathway, influencing the formation of complex sphingolipids like dihydroceramide .
Moreover, this compound has been observed to interact with phospholipase D and sphingosine kinase pathways, contributing to the generation of lipid messengers that modulate various physiological responses. This crosstalk is particularly relevant in understanding how cells respond to stress and regulate growth .
Case Studies and Experimental Findings
Case Study: Induction of Autophagy
One notable study investigated the effects of safingol (L-threo-dihydrosphingosine), a stereoisomer of this compound, on autophagy in cancer cells. The findings revealed that safingol induces autophagy through inhibition of protein kinase C epsilon (PKCϵ) and phosphoinositide 3-kinase (PI3K), demonstrating the compound's multifaceted role in cellular regulation .
Table 1: Summary of Key Findings on this compound Applications
Mechanism of Action
The mechanism by which D-threo-Dihydrosphingosine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism, growth, and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Sphingolipid analogs vary in stereochemistry, chain length, and functional groups, leading to distinct biological activities. Below is a comparative analysis:
Critical Analysis of Research Findings
- Stereochemical Impact : The (2R,3R) configuration of this compound enhances its metabolic stability compared to erythro forms, which are more prone to enzymatic degradation .
- Purity Challenges : Erythro isomers often require HPLC purification to resolve diastereomers, increasing production costs .
- Functional Divergence : While D-threo and L-threo forms share structural similarity, their enantiomeric relationship leads to opposing effects in cellular assays (e.g., L-threo induces apoptosis, whereas D-threo promotes ceramide synthesis) .
Biological Activity
D-threo-Dihydrosphingosine, also known as D-threo-sphinganine, is a sphingolipid that plays a significant role in various biological processes, including cell signaling, apoptosis, and lipid metabolism. Its unique structural properties and stereochemistry contribute to its diverse biological activities, making it a subject of extensive research in pharmacology and biochemistry.
- Molecular Formula : C18H37NO2
- Molecular Weight : 301.51 g/mol
- CAS Number : 6036-86-8
Biological Functions
This compound exhibits several critical biological activities:
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for cell proliferation. This inhibition occurs in response to both growth factor and G-protein stimulation, suggesting its potential as a therapeutic agent to block smooth muscle cell proliferation .
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been demonstrated to promote cell death in T24 bladder cancer cells when treated with specific concentrations . The compound's ability to induce apoptosis is linked to its interaction with sphingosine kinases and the subsequent increase in sphingosine-1-phosphate (S1P) levels, which regulates cell survival and death .
- Role in Sphingolipid Metabolism : this compound serves as a precursor for more complex sphingolipids like ceramides and sphingomyelins. Its metabolism is crucial for maintaining cellular homeostasis and membrane integrity. Interestingly, it has been noted that while both this compound and its stereoisomer L-threo-dihydrosphingosine are utilized as biosynthetic precursors, they exhibit different metabolic pathways and rates of incorporation into complex sphingolipids .
1. Inhibition of Sphingosine Kinase
In a pharmacological study, this compound was evaluated alongside other compounds for its ability to inhibit human sphingosine kinase (SK). The results indicated that it effectively inhibited SK activity at sub-micromolar concentrations, demonstrating selective cytotoxicity against tumor cells, including those with multidrug resistance phenotypes .
2. Effects on Collagen Synthesis
A study involving primary rat neonatal cardiac fibroblasts revealed that this compound did not induce collagen synthesis but rather reduced collagen synthesis stimulated by transforming growth factor β (TGFβ). This effect was associated with increased activation of the de novo synthesis pathway leading to elevated levels of dihydrosphingosine 1 phosphate (dhS1P), suggesting a regulatory role in fibrosis-related processes .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sphingosine | Sphingolipid | Contains a double bond; involved in cell signaling |
| Erythro-Dihydrosphingosine | Sphingolipid | Different stereochemistry; less effective in TNF inhibition |
| Dihydroceramide | Ceramide | Precursor for ceramide; involved in lipid metabolism |
| Safingol | Sphingolipid | Non-natural isomer; recognized by sphingolipid enzymes |
This compound's unique stereochemistry allows it to interact differently with cellular targets compared to its analogs. Its specific inhibitory effects on ceramide synthesis further distinguish it as a significant compound for therapeutic exploration.
Q & A
Q. What are the primary research applications of D-threo-Dihydrosphingosine in cellular biology?
this compound is widely used to investigate sphingolipid metabolism, particularly in studies of ceramide synthesis and degradation pathways. It serves as a key intermediate in sphingolipid recycling and is critical for probing lipid-mediated signaling cascades, such as apoptosis and autophagy. Experimental designs often involve treating cell cultures (e.g., mammalian or yeast models) with the compound to observe changes in lipid raft dynamics or membrane organization. Researchers should validate its purity using HPLC or mass spectrometry and ensure proper storage at -20°C to prevent degradation .
Q. What methodologies are recommended for synthesizing and characterizing this compound?
Synthesis typically follows stereoselective chemical routes or enzymatic modification of sphingosine precursors. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purity assessment. Researchers should compare synthetic yields across methods (e.g., chemical vs. enzymatic) and validate stereochemical integrity using chiral columns. Batch-to-batch variability must be addressed by documenting retention times and spectral profiles .
Q. How can researchers detect and quantify this compound in biological samples?
LC-MS/MS is the gold standard for quantification due to its sensitivity in detecting low-abundance sphingolipids. Protocols include lipid extraction via Folch or Bligh-Dyer methods, derivatization (if required), and isotopic internal standards (e.g., C17-sphingosine) for normalization. Researchers must optimize collision energy and ion transitions to distinguish this compound from isomers like L-threo-Dihydrosphingosine. Data should be validated against calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 nM) .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound's role across cell types?
Discrepancies in pro-apoptotic vs. pro-survival effects often arise from model-specific factors (e.g., cell lineage, baseline ceramide levels). To resolve these, researchers should:
- Conduct dose-response curves (0.1–50 µM) across multiple cell lines.
- Measure downstream metabolites (e.g., ceramide, sphingosine-1-phosphate) to contextualize pathway activation.
- Use genetic knockouts (e.g., serine palmitoyltransferase mutants) to isolate metabolic dependencies. Cross-validation with orthogonal assays (e.g., live-cell imaging, lipidomics) is critical .
Q. How can lipid raft studies using this compound be optimized for biophysical analyses?
Lipid rafts enriched with this compound require advanced techniques such as fluorescence resonance energy transfer (FRET) or atomic force microscopy (AFM) to assess membrane rigidity and protein clustering. Experimental designs should:
Q. What are the challenges in extrapolating this compound data from in vitro to in vivo models?
Key challenges include rapid metabolism in vivo and tissue-specific distribution. To address this:
Q. How should researchers design multi-omics studies to explore systemic effects of this compound?
Integrate lipidomics with transcriptomics and proteomics to capture cross-pathway interactions. For example:
- Perform RNA-seq on treated cells to identify sphingolipid-regulated genes.
- Use SILAC (stable isotope labeling by amino acids in cell culture) for proteomic profiling.
- Apply network analysis tools (e.g., MetaboAnalyst) to correlate lipid species with signaling nodes. Data triangulation ensures robustness .
Methodological Best Practices
- Handling & Safety : Use nitrile gloves and chemical-resistant lab coats when handling this compound. Follow EN 374 standards for glove selection and ensure proper ventilation to avoid inhalation risks .
- Data Validation : Replicate experiments across ≥3 biological replicates and include vehicle controls to exclude solvent effects. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
